REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[CH3:9][N:10]([CH:12](OC)OC)[CH3:11]>>[CH3:9][N:10]([CH:12]=[C:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH2:6][C:1]1=[O:8])[CH3:11]
|
Name
|
|
Quantity
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33.6 g
|
Type
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reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
stirred for 1 h under nitrogen protection
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The volatiles were concentrated under reduced pressure
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |